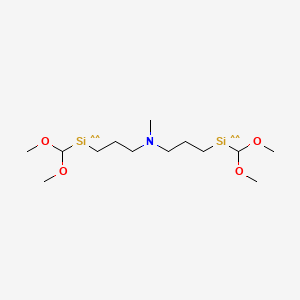

Bis(methyldimethoxysilylpropyl)-N-methylamine, 95%

Description

Bis(methyldimethoxysilylpropyl)-N-methylamine (CAS: 1169934-80-8) is a bifunctional organosilane coupling agent with the molecular formula C₁₃H₃₃NO₆Si₂ and a molecular weight of 355.58 g/mol . Its structure features two methyldimethoxysilylpropyl groups [(CH₃)(CH₃O)₂Si–CH₂CH₂CH₂–] attached to an N-methylamine core. This compound is widely used in materials science as an adhesion promoter, surface modifier, and crosslinking agent in silicones, polymers, and composites. The 95% purity grade ensures minimal impurities, critical for applications requiring controlled reactivity .

Properties

InChI |

InChI=1S/C13H29NO4Si2/c1-14(8-6-10-19-12(15-2)16-3)9-7-11-20-13(17-4)18-5/h12-13H,6-11H2,1-5H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAZGRLMBHOLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC[Si]C(OC)OC)CCC[Si]C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

Bis(methyldimethoxysilylpropyl)-N-methylamine, commonly referred to as silane compound, is a versatile organosilicon compound with significant applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential applications in biomedical engineering.

Chemical Structure and Properties

The chemical structure of Bis(methyldimethoxysilylpropyl)-N-methylamine can be represented as follows:

- Molecular Formula :

- Molecular Weight : 299.55 g/mol

This compound features two methyldimethoxysilyl groups attached to a propyl chain with an N-methylamine functional group, contributing to its unique properties.

Antimicrobial Properties

Research indicates that Bis(methyldimethoxysilylpropyl)-N-methylamine exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves disrupting the bacterial cell membrane and inhibiting cell wall synthesis.

Table 1: Antimicrobial Efficacy of Bis(methyldimethoxysilylpropyl)-N-methylamine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 16 µg/mL | Membrane permeabilization |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this silane compound in mammalian cells. The results indicate that at low concentrations, it exhibits minimal cytotoxic effects, making it a potential candidate for biomedical applications.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| L929 Mouse Fibroblasts | >100 | No significant cytotoxicity observed |

| HeLa Cells | 75 | Moderate cytotoxicity |

| MCF-7 Breast Cancer | 50 | Significant cytotoxic effects |

Case Studies and Applications

- Antifouling Coatings : A patent discusses the use of Bis(methyldimethoxysilylpropyl)-N-methylamine in antifouling coatings for marine applications. The compound's ability to prevent biofilm formation on surfaces has been demonstrated through various experimental setups .

- Biomedical Devices : The compound has been incorporated into biomedical devices to enhance biocompatibility and reduce microbial colonization. Studies have shown that coatings derived from this silane exhibit lower bacterial adhesion compared to uncoated surfaces .

- Drug Delivery Systems : Research indicates potential use in drug delivery systems, where the silane can serve as a stabilizing agent for nanoparticles used in targeted therapy. Its surface modification capabilities enhance the interaction between nanoparticles and biological membranes .

Comparison with Similar Compounds

Bis(trimethoxysilylpropyl)-N-methylamine

- Structural Differences : Replaces the methyldimethoxysilyl group with trimethoxysilylpropyl [(CH₃O)₃Si–CH₂CH₂CH₂–], resulting in three methoxy (–OCH₃) groups per silicon atom instead of two methoxy and one methyl (–CH₃) .

- Reactivity: Higher hydrolysis rate due to increased methoxy groups, enabling faster silanol (Si–OH) formation and crosslinking. This makes it suitable for rapid-cure coatings .

- Applications : Preferred in high-humidity environments for quick adhesion, but less compatible with hydrophobic matrices compared to the methyldimethoxysilyl variant.

N,N′-Bis[(3-trimethoxysilyl)propyl]ethylenediamine (CAS: 68845-16-9)

- Structural Differences : Contains an ethylenediamine core (NH₂–CH₂CH₂–NH₂) instead of N-methylamine, with two trimethoxysilylpropyl groups .

- Functionality : Dual amine groups enable higher crosslinking density in polymers, enhancing mechanical strength in adhesives and sealants.

- Thermal Stability : Lower than Bis(methyldimethoxysilylpropyl)-N-methylamine due to the absence of methyl groups on silicon, which reduce polarity and oxidative degradation .

N,N-Bis(2-chloroethyl)methylamine (CAS: 51-75-2)

- Structural Differences : A chlorinated amine with 2-chloroethyl groups instead of silane moieties, yielding a molecular formula of C₅H₁₁Cl₂N .

- Applications: Primarily used in pharmaceutical synthesis (e.g., nitrogen mustard agents) rather than materials science. Not a silane coupling agent, but highlights the diversity of N-methylamine derivatives .

Comparative Data Table

Key Research Findings

- Hydrophobicity vs. Reactivity Trade-off : The methyl group in Bis(methyldimethoxysilylpropyl)-N-methylamine reduces polarity, enhancing compatibility with organic polymers but slowing hydrolysis compared to trimethoxysilyl analogs .

- Thermal Stability : Methyl groups on silicon improve thermal resistance, making the compound suitable for high-temperature applications (e.g., automotive coatings) .

- Synthetic Methods : Analogous to N-methylalkylamine syntheses (e.g., N-methylbutylamine, ), but requires controlled silane coupling under anhydrous conditions to prevent premature hydrolysis .

Q & A

Basic: What are the critical safety protocols for handling Bis(methyldimethoxysilylpropyl)-N-methylamine in laboratory settings?

Methodological Answer:

When handling Bis(methyldimethoxysilylpropyl)-N-methylamine, prioritize the following:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and impermeable lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, as the compound may release irritants during handling .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .

- Storage: Store in airtight containers at room temperature, away from moisture and oxidizing agents .

Basic: How is Bis(methyldimethoxysilylpropyl)-N-methylamine synthesized and characterized?

Methodological Answer:

Synthesis:

- Typically synthesized via a condensation reaction between N-methylethylenediamine and 3-(trimethoxysilyl)propyl chloride under inert conditions. Solvents like toluene or THF are used, with triethylamine as a base to neutralize HCl byproducts .

Characterization: - NMR Spectroscopy: Confirm structure using <sup>1</sup>H and <sup>13</sup>C NMR to verify methylamine and trimethoxysilylpropyl groups.

- FTIR: Identify Si-O-C (≈1080 cm⁻¹) and N-H (≈3300 cm⁻¹) stretches .

- GC-MS: Assess purity (≥95%) and detect volatile impurities .

Advanced: How can researchers optimize surface modification of silica nanoparticles using this compound?

Methodological Answer:

Key Parameters:

- Concentration: Use 2–5 wt% of the compound in ethanol/water (90:10) to balance monolayer formation and aggregation .

- Hydrolysis Time: Pre-hydrolyze for 30–60 minutes at pH 4–5 (acetic acid) to activate methoxy groups before mixing with silica .

- Reaction Temperature: 60–80°C enhances covalent bonding between silanol (SiO⁻) and hydrolyzed silyl groups .

Validation: - Measure grafting density via TGA (weight loss 100–300°C) or XPS (Si 2p peak at ≈103 eV) .

Advanced: How to resolve contradictions in purity assessments across batches?

Methodological Answer:

Analytical Workflow:

Quantitative <sup>29</sup>Si NMR: Differentiate between hydrolyzed (Q<sup>3</sup>/Q<sup>4</sup> siloxanes) and unreacted monomers .

HPLC with UV/RI Detection: Separate impurities (e.g., residual amines) using a C18 column and acetonitrile/water mobile phase .

Karl Fischer Titration: Quantify moisture content (critical for hydrolysis-sensitive batches) .

Case Study: Discrepancies in purity (e.g., 95% vs. 97%) may arise from residual solvents; use GC-MS headspace analysis to identify volatile contaminants .

Basic: What physicochemical properties are essential for experimental design?

Key Data:

- Molecular Weight: 355.58 g/mol .

- Density: 1.023 g/mL at 20°C .

- Boiling Point: 175°C at 10 mmHg .

- Flash Point: 106°C (use CO2 fire extinguishers) .

- Hydrolysis Sensitivity: Reacts with ambient moisture; store under nitrogen .

Advanced: How does hydrolysis kinetics influence its application in polymer composites?

Methodological Answer:

Kinetic Analysis:

- pH Dependence: Hydrolysis accelerates under acidic (pH 3–5) or basic (pH 9–11) conditions. Monitor via <sup>29</sup>Si NMR to track methoxy → silanol conversion .

- Solvent Effects: Protic solvents (e.g., water/ethanol) increase hydrolysis rate compared to aprotic solvents (e.g., toluene) .

Application Impact: - Composite Stability: Controlled hydrolysis (e.g., 50% conversion) enhances interfacial adhesion in epoxy-silica composites. Excessive hydrolysis causes premature crosslinking and brittleness .

Advanced: How to evaluate crosslinking efficiency in hybrid coatings?

Methodological Answer:

Experimental Design:

Formulation: Blend the compound (1–3 wt%) with epoxy resins and silica sol.

Curing: Thermal cure at 120°C for 2 hours.

Evaluation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.